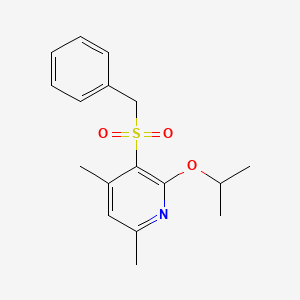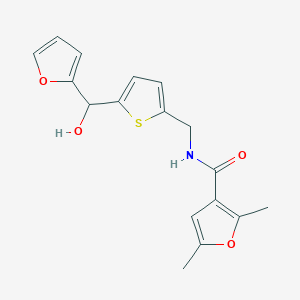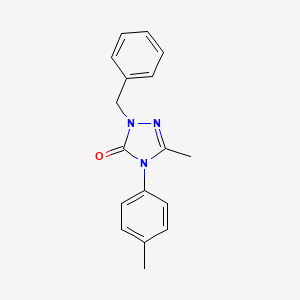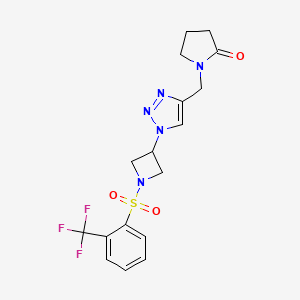![molecular formula C25H23N3O2 B2879282 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 903329-41-9](/img/structure/B2879282.png)
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide” is a compound with the molecular formula C25H23N3O2 and a molecular weight of 397.478. It is a derivative of quinazolin-4-one .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide with hydrazine hydrate in ethanol, which is then refluxed for 10 hours . The resulting solution is cooled, filtered, dried, and recrystallized from ethanol .Molecular Structure Analysis
The structure of similar compounds has been confirmed by FT-IR, 1H-NMR, and mass spectroscopy . The presence of (NH, NH2) stretching vibration at 3120cm-1 and 3180-3315 cm-1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm-1 has been observed .Applications De Recherche Scientifique
Antimicrobial Activity
Quinazolinone derivatives have been synthesized with the intention of developing potential antimicrobials. For instance, a series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives exhibited significant in vitro antibacterial and antifungal properties against human pathogenic microorganisms. The relationship between functional group variation and biological activity in these compounds was explored, indicating the potential of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide in similar antimicrobial research applications (Saravanan, Alagarsamy, & Prakash, 2015).
Antitumor and Anticancer Activity
Research has shown that quinazolinone analogues can possess significant antitumor and anticancer properties. Novel quinazolinone derivatives were synthesized and demonstrated broad spectrum antitumor activity in vitro. For example, some compounds were nearly 1.5–3.0-fold more potent compared to 5-FU, a widely used chemotherapeutic agent. These findings suggest that derivatives like this compound could be explored for their potential anticancer activity, supporting their application in cancer research (Al-Suwaidan et al., 2016).
Neuroprotective Properties
The quinazolinone derivatives' potential extends into neuroprotection, where certain compounds have shown protective effects against cerebral damage in experimental models. For example, some derivatives exhibited significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice, indicating potential applications in developing cerebral protective agents. This implies that this compound might be researched for neuroprotective properties in conditions such as stroke or neurodegenerative diseases (Tatsuoka et al., 1992).
Aroma-active Compounds
Interestingly, quinazolinone derivatives have also been identified as aroma precursors, capable of releasing Strecker aldehydes upon hydrolysis. This unique property suggests potential applications in food science and technology, particularly in flavor and fragrance development. While this compound itself was not studied for such applications, its structural relatives' ability to contribute to aroma profiles indicates a fascinating research avenue (Granvogl, Beksan, & Schieberle, 2012).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other quinazolinone derivatives, it is possible that it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Pharmacokinetics
The presence of the amide group could potentially enhance water solubility, aiding absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
Propriétés
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-18-26-23-12-6-5-11-22(23)25(30)28(18)21-16-14-20(15-17-21)27-24(29)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHKXHCBDDGUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)
![2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide](/img/structure/B2879200.png)

![1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879203.png)
![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)

![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)

![N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2879212.png)

![ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate](/img/structure/B2879217.png)

![5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester](/img/structure/B2879219.png)

